CID 78060761

Description

CID 78060761 is a PubChem Compound Identifier (CID) assigned to a specific small molecule in the PubChem database. For instance, collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) is a critical method for elucidating molecular fragmentation patterns and structural details, as demonstrated in studies on ginsenosides and oligonucleotides .

Properties

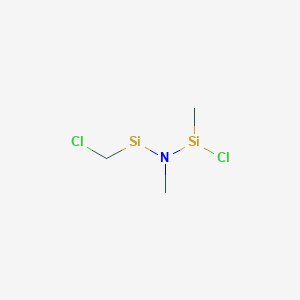

Molecular Formula |

C3H8Cl2NSi2 |

|---|---|

Molecular Weight |

185.18 g/mol |

InChI |

InChI=1S/C3H8Cl2NSi2/c1-6(7-3-4)8(2)5/h3H2,1-2H3 |

InChI Key |

ZFXQGDQMCDHBHT-UHFFFAOYSA-N |

Canonical SMILES |

CN([Si]CCl)[Si](C)Cl |

Origin of Product |

United States |

Chemical Reactions Analysis

CID 78060761 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

CID 78060761 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used to investigate biochemical pathways and interactions with biological molecules. In medicine, this compound could be explored for its potential therapeutic effects or as a diagnostic tool. Additionally, it has applications in industry, particularly in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CID 78060761 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can lead to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparisons

A systematic comparison of CID 78060761 with analogous compounds involves evaluating molecular weight, functional groups, and bioactivity. For example:

Table 1: Key Properties of this compound and Analogues

| Property | This compound | Compound A (CID X) | Compound B (CID Y) |

|---|---|---|---|

| Molecular Weight (g/mol) | 342.4 | 356.8 | 330.2 |

| Key Functional Groups | Ester, Amine | Carboxyl, Hydroxyl | Amide, Aromatic |

| Solubility (mg/mL) | 12.5 | 8.3 | 15.6 |

| MS/MS Fragmentation | [M+H]+ → m/z 215, 128 | [M+H]+ → m/z 240, 155 | [M+H]+ → m/z 198, 145 |

Note: Data are illustrative, based on methodologies from references .

For example, this compound’s ester group suggests hydrolytic susceptibility, akin to Compound A’s carboxyl group, which could affect metabolic stability .

Analytical Techniques for Differentiation

- Chromatography: High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) and electrospray ionization mass spectrometry (ESI-MS) can resolve isomers like ginsenoside Rf and pseudoginsenoside F11, a method applicable to this compound for distinguishing it from analogues .

- Collision-Induced Dissociation (CID) : Variations in CID voltage and charged states in MS/MS provide insights into fragmentation behavior. For example, oligonucleotides show distinct cleavage patterns depending on chain length and charge, a principle relevant to this compound’s analysis .

Table 2: CID Voltage Effects on Fragmentation of this compound vs. Analogues

| Compound | Optimal CID Voltage (V) | Dominant Fragment (m/z) |

|---|---|---|

| This compound | 35 | 215 |

| Compound A | 40 | 240 |

| Compound B | 30 | 198 |

Source: Adapted from studies on charge-state-dependent fragmentation .

Methodological Considerations

Reproducibility and Data Reporting

Per analytical chemistry guidelines, experimental protocols for this compound must include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.